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5I-UTP sodium salt

Cat. No.: B13793759
M. Wt: 632.02 g/mol
InChI Key: ZHMUEMNXKYXTFM-HCXTZZCQSA-M
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Description

Significance of Nucleotide Analogs in Elucidating Biological Mechanisms

Nucleotide analogs are compounds that are structurally similar to the natural nucleotides that constitute the building blocks of DNA and RNA. wikipedia.org Their significance in biochemical research is immense, as they serve as powerful tools to probe and understand complex biological processes. numberanalytics.com By mimicking natural nucleotides, these synthetic or naturally occurring compounds can be used to interfere with nucleic acid synthesis, allowing researchers to study the mechanisms of replication, transcription, and translation. numberanalytics.comnumberanalytics.com They are instrumental in dissecting the functions of enzymes like DNA and RNA polymerases and have been pivotal in the development of antiviral and anticancer therapies. numberanalytics.comnih.gov Furthermore, nucleotide analogs are widely used in molecular biology techniques such as DNA sequencing and PCR. numberanalytics.com

Overview of Uridine (B1682114) Triphosphate (UTP) and its Derivatives as Advanced Research Probes

Uridine-5′-triphosphate (UTP) is a pyrimidine (B1678525) nucleoside triphosphate that serves as a primary substrate for the synthesis of RNA during transcription. wikipedia.orgbaseclick.eu Beyond this fundamental role, UTP and its derivatives act as extracellular signaling molecules by binding to and activating P2Y receptors, a class of G protein-coupled receptors. wikipedia.orgtocris.com The modification of UTP at various positions on the uracil (B121893) base or the ribose sugar has generated a vast library of derivatives. mdpi.com These analogs, such as those with modifications at the 5-position of the uracil ring, are used as advanced research probes to study gene expression, RNA interference (RNAi), and the development of RNA-based therapeutics. baseclick.eu They allow for the introduction of specific chemical functionalities into RNA, enabling detailed studies of RNA structure, function, and its interactions with other molecules.

Historical Context of Halogenated Nucleotides in Nucleic Acid Research

The incorporation of halogens (such as bromine and iodine) into the bases of DNA and RNA has been a common practice in nucleic acid research for decades. nih.govrsc.org Initially, halogenated nucleotides were primarily used to facilitate the structural determination of nucleic acids by X-ray crystallography. nih.govgenelink.com The heavy halogen atom provides a strong anomalous signal, which aids in solving the phase problem inherent in crystallographic analysis. Over time, the applications for halogenated nucleotides have expanded. They are used as photo-labile cross-linking agents to study the structure and function of DNA-protein and RNA-protein complexes. genelink.com Additionally, the introduction of a halogen can alter the electronic properties and stability of base pairs, providing insights into the forces that govern nucleic acid structure and recognition. nih.govmdpi.com

Rationale for Investigating 5-Iodo-Uridine-5′-Triphosphate (5I-UTP) Sodium Salt in Academic Settings

The investigation of 5-Iodo-Uridine-5′-Triphosphate (5I-UTP) sodium salt in academic research is driven by its unique properties as a halogenated UTP analog. The iodine atom at the 5-position of the uracil ring makes it a valuable tool for multiple applications. ontosight.ai Its primary utility lies in structural biology, where the heavy iodine atom is crucial for phasing in X-ray crystallography of RNA and RNA-protein complexes. genelink.com As a substrate for RNA polymerases, 5I-UTP allows for the enzymatic synthesis of iodine-modified RNA, which can be used to probe specific interactions within complex biological machinery. ontosight.ai Furthermore, like other UTP derivatives, 5I-UTP is investigated for its potential to interact with P2Y receptors, making it a useful probe for studying purinergic signaling pathways. nih.gov Its ability to be incorporated into nucleic acids also makes it a candidate for developing novel diagnostic and therapeutic agents. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13IN2NaO15P3 B13793759 5I-UTP sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13IN2NaO15P3

Molecular Weight

632.02 g/mol

IUPAC Name

sodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H14IN2O15P3.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1

InChI Key

ZHMUEMNXKYXTFM-HCXTZZCQSA-M

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)I.[Na+]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)I.[Na+]

Origin of Product

United States

Chemical Profile of 5i Utp Sodium Salt

5-Iodo-Uridine-5′-Triphosphate (5I-UTP) is a derivative of uridine (B1682114) triphosphate where an iodine atom replaces the hydrogen atom at the 5-position of the uracil (B121893) base. ontosight.ai This modification imparts specific properties that are advantageous for various biochemical applications.

PropertyData
Chemical Structure A uracil base with an iodine atom at the C5 position, linked via an N-glycosidic bond to a ribose sugar, which is in turn esterified with a triphosphate group at the 5' position.
Full Chemical Name ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate. ontosight.ai
Molecular Formula C₉H₁₄IN₂O₁₅P₃ (for the free acid)
Molecular Weight 610.03 g/mol (for the free acid)
Key Physicochemical Properties As a nucleotide triphosphate, it is a highly charged, water-soluble molecule. The presence of the iodine atom increases its molecular weight and electron density compared to native UTP. The stability of the phosphoramidate (B1195095) analog of a related compound, 5-iodo-2',5'-dideoxyuridine 5'-triphosphate, is noted to be stable in alkaline solutions but undergoes degradation below pH 8. nih.gov

Synthesis and Rigorous Characterization Methodologies for Research Grade 5i Utp Sodium Salt

Chemical Synthesis Pathways for Generating 5I-UTP Analogues

The chemical synthesis of 5I-UTP and its analogues typically begins with a suitable uridine (B1682114) derivative. A common starting material is 5-iodouridine (B31010). nih.gov The synthesis involves several key steps, including phosphorylation and, in some cases, the introduction of the iodine moiety at a later stage.

One established method involves the direct iodination of uridine-5'-triphosphate (UTP). This can be achieved using iodine monochloride (ICl) in a suitable solvent like N-ethylacetamide. This approach avoids the formation of HCl as a byproduct. benchchem.com Another strategy involves a "one-pot, three-step" chemical method starting from the nucleoside. This process includes monophosphorylation of the nucleoside, reaction with pyrophosphate, and subsequent hydrolysis of the cyclic intermediate to yield the desired nucleotide triphosphate with high purity. researchgate.net

Palladium-catalyzed reactions, such as the Heck coupling, have also been employed for the synthesis of modified uridine triphosphates. For instance, 5-iodouridine-5'-triphosphates can be coupled with various molecules to create a diverse range of analogues. researchgate.net The choice of synthetic route often depends on the desired final product and the required scale of the synthesis.

Enzymatic Synthesis and Derivatization Strategies for 5I-UTP

Enzymatic approaches offer a high degree of specificity and can be advantageous for the synthesis of 5I-UTP. Nucleoside diphosphate (B83284) kinases are capable of catalyzing the transfer of a phosphate (B84403) group from a donor, such as ATP, to a nucleoside diphosphate, like 5-iodo-UDP, to form the corresponding triphosphate. wikipedia.org

For instance, uridine-5'-O-(3-thiotriphosphate) (UTPγS), a stable UTP analogue, has been synthesized enzymatically using nucleoside diphosphate kinase to transfer a phosphorothioate (B77711) group from a donor like GTPγS to UDP. nih.gov This principle can be applied to the synthesis of 5I-UTP, provided a suitable 5-iodo-UDP substrate is available. Furthermore, enzymes like glucose-1-phosphate uridylyltransferase in conjunction with UDP-glucose pyrophosphorylase have been shown to convert 5-substituted UTP derivatives, suggesting a potential enzymatic route for modifications. researchgate.net

Derivatization strategies can be employed to introduce the iodine atom onto the uridine base either before or after the triphosphate chain is formed. Enzymatic methods are particularly useful for ensuring the correct stereochemistry of the final product.

Advanced Chromatographic Techniques for High-Purity Isolation of 5I-UTP for Research (e.g., HPLC)

Achieving high purity is paramount for research-grade 5I-UTP to ensure that observed biological effects are attributable to the compound of interest. High-performance liquid chromatography (HPLC) is the primary method for the purification and analysis of 5I-UTP. neb.comneb.com

Ion-exchange HPLC is particularly effective for separating nucleotides based on their charge. idtdna.com A gradient of a salt solution, such as lithium chloride or triethylammonium (B8662869) bicarbonate (TEAB), is typically used to elute the compounds from the column. wiley-vch.de For example, 2'-deoxy-5-iodouridine triphosphate has been purified using a TEAB gradient, with the product eluting between 0.4 and 0.55 M TEAB. wiley-vch.de

Reversed-phase (RP) HPLC can also be utilized, often in combination with ion-exchange chromatography, to achieve even higher purity. idtdna.com The purity of the final product is typically assessed by HPLC, with research-grade materials often exceeding 95% purity. neb.comneb.com

Table 1: HPLC Purification Parameters for Nucleotide Analogues

ParameterValue/DescriptionReference
Column Type Ion-Exchange (e.g., DEAE Sephadex) or Reversed-Phase (e.g., C18) idtdna.comvulcanchem.com
Mobile Phase Gradient of LiCl or Triethylammonium Bicarbonate (TEAB) wiley-vch.de
Detection UV Absorbance (typically around 260-290 nm) benchchem.comvulcanchem.com
Purity Achieved ≥95% neb.comneb.com

Spectroscopic and Mass Spectrometric Approaches for Structural Verification and Integrity of 5I-UTP

Once purified, the structural identity and integrity of 5I-UTP must be confirmed. A combination of spectroscopic and mass spectrometric techniques is employed for this purpose. ajchem-a.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the protons in the molecule, confirming the structure of the ribose sugar and the uracil (B121893) base, including the position of the iodine atom. wiley-vch.denih.gov

³¹P NMR: Is used to verify the triphosphate chain. The spectrum typically shows three distinct signals corresponding to the α, β, and γ phosphates, with characteristic chemical shifts and coupling constants. wiley-vch.de

¹³C NMR: Can provide further confirmation of the carbon skeleton. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. cardiff.ac.uknih.gov Electrospray ionization (ESI) is a common technique used for analyzing nucleotides. wiley-vch.de For instance, the mass spectrum of 2'-deoxy-5-iodouridine triphosphate shows a molecular ion peak (M-H) at m/z 593. wiley-vch.de

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to determine the concentration of the nucleotide solution and can also provide some structural information. Iodinated pyrimidine (B1678525) nucleosides have a characteristic UV absorption maximum. vulcanchem.com

Table 2: Spectroscopic Data for Iodinated Uridine Derivatives

TechniqueObservationCompoundReference
¹H NMR (D₂O) δ 8.22 (s, 1H, H-6)2',3'-dideoxy-5-iodouridine triphosphate wiley-vch.de
³¹P NMR (D₂O) δ -20.4 (t), -10.2 (d), -5.8 (d)2',3'-dideoxy-5-iodouridine triphosphate wiley-vch.de
MS (ESI) m/z 593 (M-H)⁻2'-deoxy-5-iodouridine triphosphate wiley-vch.de

Functional Assay Development for Validating Research-Grade 5I-UTP Biological Activity

To be useful for research, the biological activity of synthesized 5I-UTP must be validated. Since 5I-UTP is known to be an agonist at certain P2Y receptors, functional assays are designed to measure its ability to activate these receptors. multispaninc.comnih.gov

A common approach is to use cell lines that endogenously express or are engineered to express specific P2Y receptors, such as the P2Y₂ receptor. multispaninc.comnih.gov Activation of these G-protein coupled receptors typically leads to an increase in intracellular calcium ([Ca²⁺]i). guidetopharmacology.orgfrontiersin.org

Calcium Mobilization Assays: These assays are a primary method for assessing the potency of P2Y receptor agonists. nih.govpreprints.org Cells are loaded with a calcium-sensitive fluorescent dye, and the change in fluorescence upon application of the agonist is measured. This allows for the determination of the half-maximal effective concentration (EC₅₀), which is a measure of the agonist's potency. nih.govsemanticscholar.org

Other Functional Assays:

Measurement of Inositol (B14025) Phosphate (IP₃) Accumulation: P2Y₂ receptor activation stimulates phospholipase C, leading to the production of IP₃. Measuring IP₃ levels provides another way to quantify receptor activation. guidetopharmacology.org

Measurement of Chloride Secretion: In certain cell types, like airway epithelial cells, P2Y₂ receptor activation stimulates Cl⁻ secretion. This physiological response can be measured to assess agonist activity. nih.gov

Table 3: Functional Assays for P2Y Receptor Agonists

Assay TypePrincipleMeasured ParameterReference
Calcium MobilizationAgonist binding to P2Y receptor leads to release of intracellular calcium stores.Change in intracellular calcium concentration ([Ca²⁺]i) nih.govguidetopharmacology.org
Inositol Phosphate AccumulationReceptor activation stimulates phospholipase C, producing IP₃.Level of inositol phosphates guidetopharmacology.org
Chloride SecretionActivation of P2Y receptors in epithelial cells stimulates ion transport.Change in chloride current nih.gov

By employing these rigorous synthesis, purification, and characterization methodologies, researchers can be confident in the quality and biological activity of the 5I-UTP sodium salt used in their studies.

Enzymatic Incorporation and Substrate Specificity of 5i Utp in Nucleic Acid Synthesis Systems

Efficiency of 5I-UTP Incorporation by Diverse RNA Polymerases (e.g., T7, T3, SP6) in In Vitro Transcription Reactions

The efficiency with which RNA polymerases incorporate nucleotide analogs is a critical determinant of their utility. Studies have shown that modifications at the 5-position of uridine (B1682114) are generally well-tolerated by bacteriophage RNA polymerases such as T7, T3, and SP6. nih.gov T7 RNA polymerase, in particular, has been extensively studied and demonstrates a remarkable promiscuity for 5-substituted UTP derivatives. researchgate.net

Fidelity and Positional Specificity of 5I-UTP Integration into RNA Transcripts

The fidelity of transcription, which refers to the accurate incorporation of the correct nucleotide opposite its complementary base in the DNA template, is paramount. neb.com When using nucleotide analogs, it is crucial that they are incorporated with high fidelity to maintain the genetic integrity of the synthesized RNA. For 5-substituted uracil (B121893) derivatives, the modification is not directly involved in the Watson-Crick base pairing with adenine (B156593). Consequently, these analogs are generally expected to be incorporated opposite adenine with high fidelity.

The positional specificity of incorporation is also a key factor. T7 RNA polymerase has been shown to incorporate 5-modified pyrimidines at various positions within an RNA transcript, including near the 5'-end and in multiple copies closer to the 3'-end, although efficiency can vary depending on the proximity to the promoter. nih.gov

Comparative Analysis of 5I-UTP Incorporation with Canonical UTP and Other Halogenated UTP Analogs

When comparing the incorporation of 5I-UTP to the canonical UTP, the primary difference lies in the substituent at the 5-position of the pyrimidine (B1678525) ring. As suggested by kinetic analyses of other 5-substituted UTPs, the incorporation efficiency of 5I-UTP by T7 RNA polymerase is expected to be comparable to that of UTP. researchgate.netacs.org

In the context of other halogenated UTP analogs, such as 5-Bromo-UTP (5Br-UTP) and 5-Chloro-UTP (5Cl-UTP), the size and electronegativity of the halogen atom can influence incorporation efficiency. Generally, T7 RNA polymerase is tolerant of substitutions at this position. Systematic studies on a range of 5-substituted pyrimidines have shown that smaller modifications are well-tolerated substrates. While iodine is the largest of these common halogens, studies with other bulky groups suggest that T7 RNA polymerase can accommodate significant modifications at the 5-position.

A hypothetical comparative analysis is presented in the interactive table below, based on the general understanding of substrate acceptance by T7 RNA polymerase.

This table provides a hypothetical comparison of the incorporation efficiency of 5I-UTP and other halogenated UTP analogs by T7 RNA polymerase, relative to the natural UTP substrate.

Applications in Biochemical and Molecular Biology Research

Enzymatic Synthesis of Modified RNA

One of the primary applications of 5I-UTP is in the enzymatic synthesis of RNA molecules containing 5-iodouracil (B140508). Using in vitro transcription with RNA polymerases that accept 5I-UTP as a substrate, researchers can produce RNA transcripts where some or all of the uridine (B1682114) residues are replaced by 5-iodouridine (B31010). oup.comnih.gov This modified RNA is a crucial tool for a variety of downstream applications, including structural analysis and the investigation of RNA-protein interactions. nih.gov

Probing Enzyme Kinetics and Mechanisms

Nucleotide analogs are invaluable for studying the mechanisms of enzymes, particularly polymerases. nih.gov By substituting 5I-UTP for UTP in enzymatic assays, researchers can investigate how the modification affects key kinetic parameters such as binding affinity (Kₘ) and the catalytic rate (k_cat). Comparing the kinetics of incorporation of 5I-UTP versus natural UTP provides insight into the enzyme's active site and its tolerance for modified substrates.

Structural Biology Studies of RNA and Protein-RNA Complexes

The most prominent application of 5I-UTP is in the field of structural biology. The heavy iodine atom is an excellent anomalous scatterer of X-rays, which is highly beneficial for X-ray crystallography. nih.govgenelink.com When an RNA molecule is synthesized with 5I-UTP and successfully crystallized, the positions of the iodine atoms can be used to solve the phase problem, a major bottleneck in determining the three-dimensional structure of large biomolecules. This technique has been instrumental in elucidating the structures of complex RNA molecules and their assemblies with proteins. rsc.org

Comparative Analysis with Other Halogenated Utp Analogs

Structural Modifications at the 5-Position of the Uracil (B121893) Base in 5I-UTP

Uridine-5′-triphosphate (UTP) is a fundamental building block for the synthesis of RNA. funaab.edu.ng Its structure consists of a ribose sugar linked to the nitrogenous base uracil and a triphosphate group at the 5' position of the ribose. funaab.edu.ng The uracil base features several positions amenable to chemical modification, with the C5 position being a frequent target. In its natural state, the C5 position is occupied by a hydrogen atom.

In 5I-UTP, this hydrogen atom is replaced by an iodine atom. jenabioscience.com This substitution is significant because it introduces a large, polarizable halogen atom onto the pyrimidine (B1678525) ring. The C5 position is exposed in the major groove of a standard DNA or RNA double helix, making modifications at this site accessible for potential interactions with proteins or other molecules without directly disrupting the Watson-Crick hydrogen bonds involved in base pairing. libretexts.org This modification is part of a broader strategy of using halogenated nucleotides for various research purposes. interchim.fr For context, other modifications at this position include methylation (to form thymine), bromination, or the addition of larger groups like aminoallyl or ethynyl (B1212043) moieties. interchim.frresearchgate.netbaseclick.eu

Table 1: Physicochemical Properties of 5-Iodo-UTP

PropertyValueReference
Molecular Formula (free acid)C₉H₁₄N₂O₁₅P₃I jenabioscience.com
Molecular Weight (free acid)610.04 g/mol jenabioscience.com
Maximum Absorbance (λmax)287 nm (at pH 7.5) jenabioscience.com
Molar Extinction Coefficient (ε)7.7 L mmol⁻¹ cm⁻¹ jenabioscience.com
Purity≥ 95 % (HPLC) jenabioscience.com

Electronic and Steric Influence of the Iodine Atom on Nucleobase Interactions

The substitution of hydrogen with iodine at the C5 position introduces significant steric and electronic changes to the uracil nucleobase, influencing its interactions within a biological context.

Electronic Influence: The iodine atom is the largest and most polarizable of the stable halogens. Its presence alters the electron distribution of the pyrimidine ring. While halogens are generally considered electron-withdrawing through an inductive effect, the large size and polarizability of iodine allow it to participate in favorable intermolecular interactions, including halogen bonding and π-iodide interactions. researchgate.net These weak interactions can be crucial in the formation of crystal lattices and may influence the electronic properties of the molecule. researchgate.net The hypervalent nature of iodine, where it can be oxidized to higher valence states, further distinguishes it from other substituents and is exploited in various synthetic organic reactions, highlighting its unique electronic character. acs.org This altered electronic environment can modulate the interactions of the nucleobase with the active site of enzymes like RNA polymerase.

Impact of 5I-UTP on Hydrogen Bonding Patterns within Nucleic Acid Structures

The canonical base pairing in nucleic acids, as described by Watson and Crick, involves the formation of specific hydrogen bonds between complementary bases: two between adenine (B156593) (A) and uracil (U) (or thymine (B56734) in DNA), and three between guanine (B1146940) (G) and cytosine (C). libretexts.org These hydrogen bonds are fundamental to the stability and specificity of the DNA double helix. libretexts.org

In the A-U base pair, the hydrogen bonds form between the N3-H and C2=O of uracil and the N1 and C6-NH₂ of adenine, respectively. wikipedia.org The C5 position of uracil is not directly involved in this hydrogen-bonding scheme. libretexts.org Therefore, the introduction of an iodine atom at the C5 position does not directly create or break the primary hydrogen bonds of the Watson-Crick pair.

Conformational Changes Induced by 5I-UTP Incorporation into RNA Molecules

The incorporation of a modified nucleotide like 5I-UTP into an RNA strand can induce localized conformational changes. The structure of an RNA molecule is not static; it is a dynamic entity whose conformation is influenced by its sequence and environment. nih.gov The introduction of a bulky and highly polarizable iodine atom can affect several structural parameters.

One key aspect is the conformation of the glycosidic bond, which connects the nucleobase to the ribose sugar. Rotation around this bond can lead to different orientations (syn or anti) of the base relative to the sugar. The steric bulk of the iodine atom may favor a particular conformation to minimize clashes with the sugar-phosphate backbone.

Energetic Considerations for Ribonucleic Acid Polymerase Accommodation of 5I-UTP

Studies on T7 RNA polymerase with various UTP derivatives modified at the 5-position provide insight into these considerations. A study examining several 5-position modifications (though not iodine specifically) found that the enzyme could tolerate a range of bulky hydrophobic groups, showing surprisingly similar kinetic parameters (Kₘ and Vₘₐₓ) to unmodified UTP. researchgate.net This suggests that the T7 RNAP active site has a degree of flexibility and can accommodate substitutions in the major groove-accessible C5 position.

Table 2: Relative Kinetic Parameters for T7 RNAP Transcription with 5-Position Modified UTP Derivatives

UTP Derivative (5-position substituent)Relative Kₘ (vs. UTP)Relative Vₘₐₓ (vs. UTP)Reference
UTP (unmodified)1.01.0 researchgate.net
Phenyl1.01.2 researchgate.net
4-Pyridyl1.01.0 researchgate.net
Indolyl1.21.0 researchgate.net
Isobutyl1.31.0 researchgate.net
Amino4.00.9 researchgate.net

This table, adapted from related research, illustrates the tolerance of T7 RNAP for various bulky substituents at the 5-position of UTP. Data for 5-iodo-UTP was not specified in the source, but the findings for other large groups are informative.

Future Prospects and Emerging Research Frontiers for 5i Utp Sodium Salt

Integration of 5I-UTP into Next-Generation Sequencing (NGS) Workflows for Comprehensive RNA Analysis

The integration of 5I-UTP into Next-Generation Sequencing (NGS) workflows offers a powerful tool for elucidating the complex world of RNA-protein interactions and RNA structure. A primary application lies in enhancing crosslinking-based methods, such as Crosslinking and Immunoprecipitation (CLIP-seq), which are designed to identify the binding sites of RNA-binding proteins (RBPs) across the transcriptome.

Traditionally, UV irradiation at 254 nm is used to create covalent bonds between proteins and native RNA, but this process is often inefficient. The incorporation of photoreactive nucleotide analogs like 4-thiouridine (B1664626) (4-SU) and, more effectively, 5-iodouridine (B31010), significantly improves this process. 5-iodouracil (B140508) is an excellent chromophore that can be excited at longer wavelengths (e.g., 325 nm), leading to highly efficient crosslinking with proximal amino acid residues, often with three to five times higher yields than those achieved with 5-bromouracil. oup.com

By enzymatically incorporating 5I-UTP into nascent RNA transcripts in vivo or in vitro, researchers can perform a PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced CLIP) like procedure. jenabioscience.commdpi.com Upon UV irradiation, the iodine-containing RNA forms covalent crosslinks with interacting proteins. Following immunoprecipitation of the target RBP and sequencing of the bound RNA fragments, the crosslinked nucleotide position is identified as it typically induces a specific mutation (e.g., a U-to-C transition) during reverse transcription, pinpointing the interaction site with single-nucleotide resolution.

Feature Standard UV Crosslinking (254 nm) 4-thiouridine (PAR-CLIP) 5-iodouridine (via 5I-UTP)
Photoreactivity LowHighVery High oup.com
Activation Wavelength ~254 nm~365 nm jenabioscience.com~325 nm oup.com
Crosslinking Efficiency LowHigh (100-1000 fold improvement over standard) mdpi.comHigh, often greater than other halogenated analogs oup.com
Induced Mutation Signature Variable / NoneT to CU to C (expected)
Potential for RNA Damage HighLowLow

This table provides a comparative overview of different crosslinking methods used in RNA-protein interaction studies.

Development of Novel Biosensors and In Vitro Diagnostic Probes Based on 5I-UTP Chemistry

The unique chemical properties of 5I-UTP are being harnessed to develop a new generation of biosensors and diagnostic probes, particularly those based on nucleic acid aptamers. Aptamers are short, single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind targets with high affinity and specificity, rivaling monoclonal antibodies. nih.gov

Chemical modification of the nucleotide library used in the aptamer selection process, known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), can introduce novel functionalities. The incorporation of 5I-UTP into an RNA library is a prime example of this strategy. Research has demonstrated that the photo-reactive nature of 5-iodouridine can be exploited to select for aptamers that not only bind to a target protein but also form a covalent bond upon UV irradiation. nih.govencyclopedia.pub This creates a permanent link between the aptamer probe and its target, which is highly advantageous for diagnostic assays, enabling more stringent washing conditions and reducing false negatives.

Furthermore, the iodine atom can serve as a heavy-atom label for detection methods that are sensitive to atomic mass. The ability of iodine to participate in halogen bonding can also confer enhanced binding affinity and structural stability to the aptamer, improving its performance as a diagnostic reagent. rsc.orgrsc.org The development of these "chemically barbed" aptamers represents a significant step toward more robust and sensitive in vitro diagnostic platforms. japtamers.co.uk

Step Conventional SELEX Photo-SELEX with 5I-UTP Advantage of 5I-UTP
1. Library Synthesis Standard A, G, C, U ribonucleotides.A, G, C, and 5I-UTP are used for in vitro transcription.Introduces photo-reactive and halogen-bonding capabilities into the RNA pool.
2. Target Binding RNA molecules bind non-covalently to the target.RNA molecules bind non-covalently to the target.Initial binding is driven by shape complementarity.
3. Partitioning Non-binders are washed away.The mixture is irradiated with UV light (~325 nm) to form covalent crosslinks. Unbound and non-crosslinked RNAs are removed under stringent conditions.Covalent linkage allows for highly stringent washing, eliminating weakly-bound sequences and enriching for highly specific binders. nih.govencyclopedia.pub
4. Elution & Amplification Bound RNAs are eluted and reverse transcribed/amplified.The covalently bound RNA-target complexes are processed to recover the RNA sequence for amplification.Selects for aptamers that position a 5-iodouridine residue precisely for crosslinking.

This table outlines a modified SELEX protocol for generating photo-crosslinkable aptamers using 5I-UTP.

Exploration of 5I-UTP in Synthetic Biology for Engineering Designer RNA Structures and Functions

Synthetic biology aims to design and construct new biological parts, devices, and systems. In the realm of "RNA origami" and designer RNA nanostructures, 5I-UTP offers a unique tool for controlling the structure, stability, and functionality of engineered molecules. lifespan.io The enzymatic incorporation of modified nucleotides is a cornerstone of producing these synthetic RNAs, and studies have shown that T7 RNA polymerase can effectively use 5-position modified UTPs as substrates. nih.govresearchgate.net

The incorporation of 5-iodouridine can influence the thermodynamic stability of RNA duplexes and other structures. nih.gov More significantly, the iodine atom is a potent halogen bond donor. rsc.orgrsc.org Halogen bonds are highly directional, non-covalent interactions that can be used as a design element to stabilize specific tertiary folds, such as G-quadruplexes, or to mediate intermolecular interactions in RNA nanostructures. By strategically placing 5I-UTP within a sequence, synthetic biologists can program specific structural constraints and interaction interfaces that are not possible with canonical nucleotides.

This capability allows for the engineering of designer RNA with enhanced stability or novel functions. For example, RNA scaffolds could be functionalized with 5I-UTP at specific locations to serve as docking sites for proteins, which could then be permanently attached via photocrosslinking. This opens the door to creating robust RNA-based enzymes (ribozymes) with integrated protein cofactors or developing complex, self-assembling RNA-protein machinery for therapeutic and diagnostic applications.

Uridine (B1682114) Modification Primary Structural Effect Impact on Thermal Stability (ΔTm) Potential Application in Designer RNA
Canonical Uridine Forms standard A-U Watson-Crick pairs.BaselineStandard structural element.
Pseudouridine (Ψ) Adds an extra hydrogen bond donor (N1-H); enhances base stacking.Stabilizing (ΔG° of ~0.8 kcal/mol in some contexts) researchgate.netEnhancing the stability of helices and structured motifs.
5-Bromouridine (5-BrU) Can alter base pairing and stacking; participates in halogen bonding.Context-dependent, can be destabilizing. nih.govProbing RNA structure; potential for photocrosslinking.
5-Iodouridine (5-IU) Large substituent alters helical parameters; potent halogen bond donor. rsc.orgrsc.orgContext-dependent, can be destabilizing. nih.govInducing specific folds via halogen bonds; high-efficiency photocrosslinking. oup.com

This table compares the structural and stability effects of different uridine modifications, highlighting the unique potential of 5-iodouridine in synthetic RNA design.

Unveiling Novel Biological Roles and Applications of Halogenated Nucleotides through Continued 5I-UTP Research

Continued research into 5I-UTP contributes significantly to the broader understanding of halogenated nucleotides and their roles in chemical biology and medicine. Halogenation is a common strategy in drug design to enhance the binding affinity and specificity of small molecules, largely through the formation of halogen bonds with protein targets. acs.orgnih.gov By studying the enzymatic processing of 5I-UTP and the interaction of 5-iodouridine-containing RNA with cellular proteins, scientists can gain fundamental insights into how biological systems recognize and respond to halogenated molecules.

The historical use of halogenated nucleosides, such as 5-fluorouracil, as anticancer drugs underscores the therapeutic potential of this class of compounds. dntb.gov.ua Investigating the biological activity of 5I-UTP and its metabolites could lead to the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 5I-UTP sodium salt in enzymatic systems?

  • Methodological Answer : Enzymatic synthesis using galactose-1-phosphate uridylyltransferase (GalU) is a validated approach. Key steps include:

  • Optimizing reaction conditions (pH, temperature, and cofactor concentrations) to enhance yield .
  • Monitoring competitive reactions between UTP and 5I-UTP via HPLC or capillary electrophoresis to quantify product formation .
  • Including controls with unmodified UTP to establish baseline activity and validate specificity of the iodinated analog .

Q. How can researchers verify the identity and purity of synthesized this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) to confirm the presence of the iodine substituent at the 5-position of uracil.
  • Mass Spectrometry (MS) to validate molecular weight and isotopic patterns.
  • Elemental Analysis to quantify sodium content and ensure stoichiometric accuracy .

Q. What are the solubility considerations for this compound in biochemical assays?

  • Methodological Answer :

  • Dissolve in ultrapure water or Tris-buffered saline (pH 7.4) at concentrations ≤50 mM to prevent precipitation.
  • Pre-filter (0.22 µm) solutions to remove particulate matter, especially for kinetic studies requiring homogeneous mixtures .

Advanced Research Questions

Q. How should researchers design competition assays to study 5I-UTP’s inhibitory effects on nucleotide-binding enzymes?

  • Methodological Answer :

  • Experimental Design : Use a fixed concentration of UTP (e.g., 1 mM) with increasing 5I-UTP concentrations (0–10 mM). Monitor product formation via real-time spectrophotometry (e.g., NADH-coupled assays) .
  • Data Analysis : Apply Michaelis-Menten kinetics to calculate inhibition constants (Ki). Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Key Controls : Include enzyme-free reactions and substrate-only conditions to rule out non-specific interactions .

Q. What strategies resolve contradictions in reported enzymatic activity data for this compound?

  • Methodological Answer :

  • Replicate Experiments : Ensure consistency across biological replicates and assay conditions (e.g., ionic strength, divalent cations).
  • Cross-Validation : Compare results from orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization) .
  • Meta-Analysis : Systematically review literature for confounding variables (e.g., buffer composition, enzyme source) and adjust experimental protocols accordingly .

Q. How can this compound be used to probe nucleotide analog specificity in RNA polymerase systems?

  • Methodological Answer :

  • Template-Dependent Assays : Incorporate 5I-UTP into RNA transcripts during in vitro transcription. Use gel electrophoresis or sequencing to assess misincorporation rates.
  • Structural Studies : Co-crystallize RNA polymerase with 5I-UTP to visualize binding interactions via X-ray crystallography or cryo-EM .
  • Functional Impact : Measure transcriptional fidelity by quantifying mismatched base pairs in synthesized RNA .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing dose-response data involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal dose-response curves (e.g., using GraphPad Prism) to calculate EC50/IC50 values.
  • Error Propagation : Account for variability in triplicate measurements using standard error of the mean (SEM).
  • Data Visualization : Use heatmaps to compare inhibition across enzyme isoforms or reaction conditions .

Q. How should researchers document and share raw data for this compound studies?

  • Methodological Answer :

  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Supporting Information : Provide HPLC chromatograms, NMR spectra, and kinetic datasets in supplementary files. Reference these explicitly in the main text (e.g., "See Supplementary Figure S1 for NMR characterization") .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility of this compound experiments across laboratories?

  • Methodological Answer :

  • Detailed Protocols : Specify exact reagent sources (e.g., GalU enzyme lot numbers), buffer recipes, and instrumentation settings.
  • Open Science : Deposit protocols on platforms like Protocols.io and share aliquots of synthesized 5I-UTP via biobanks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.